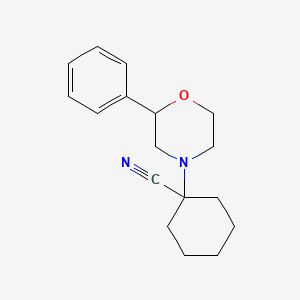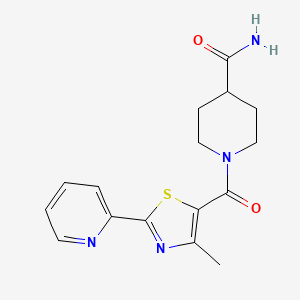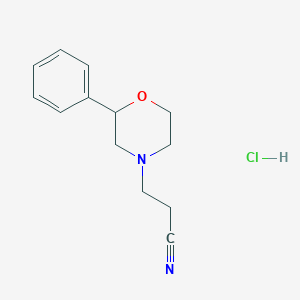
1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a phenyl group attached to a morpholine ring, which is further connected to a cyclohexane ring with a nitrile group. Its molecular structure makes it a candidate for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile typically involves multiple steps, starting with the formation of the morpholine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and make it more cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the morpholine ring can influence its binding affinity to receptors or enzymes, leading to various biological activities.
Comparación Con Compuestos Similares
1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
2-Phenylmorpholine: Similar structure but lacks the cyclohexane ring.
Cyclohexanecarbonitrile: Similar nitrile group but lacks the phenyl and morpholine groups.
Phenylmorpholine derivatives: Other derivatives with variations in the phenyl and morpholine groups.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Propiedades
IUPAC Name |
1-(2-phenylmorpholin-4-yl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-14-17(9-5-2-6-10-17)19-11-12-20-16(13-19)15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOHPHACPRVYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Hydroxy-5-{[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (25)](/img/structure/B7849752.png)
![2-Hydroxy-4-{[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (27)](/img/structure/B7849756.png)

![Methyl 2-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B7849761.png)

![2-(2-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)acetic acid hydrochloride](/img/structure/B7849784.png)





![2-[4-(Diethylamino)phenyl]-2-(morpholin-4-yl)acetonitrile](/img/structure/B7849839.png)
![2-[4-(Diethylamino)phenyl]-2-(2-methylmorpholin-4-yl)acetonitrile](/img/structure/B7849852.png)

